2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline
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Overview
Description
. This compound is characterized by its complex structure, which includes a benzo[d]thiazole ring, a piperazine ring, and a quinoxaline ring, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . They have also been used as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Similar compounds have been found to inhibit cox-1 , suggesting that they may interact with their targets to inhibit certain enzymes or pathways.
Biochemical Pathways
Similar compounds have been found to inhibit cox-1 , which is involved in the inflammatory response. This suggests that the compound may affect inflammatory pathways.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation by the human body based on certain properties such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity.
Result of Action
Similar compounds have been found to inhibit cox-1 , suggesting that they may have anti-inflammatory effects.
Preparation Methods
The synthesis of 2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline typically involves multiple steps, including the formation of intermediate compounds and their subsequent coupling. One common method involves the use of uronium-type activating systems (TBTU/HOBt/DIPEA) or phosphonic acid anhydride methods (T3P/Py) to facilitate the formation of amides in moderate to excellent yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline stands out due to its unique combination of structural features and potential applications. Similar compounds include:
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
- (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-14-11-15(2)20-18(12-14)25-22(29-20)27-9-7-26(8-10-27)21(28)19-13-23-16-5-3-4-6-17(16)24-19/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSGRQKJOWKKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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